Cas no 1663469-44-0 ((2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one)

(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
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- Inchi: 1S/C16H13ClO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+
- InChI Key: UIELOQCHMQUQEU-MDZDMXLPSA-N
- SMILES: ClC1=CC=CC(=C1)/C=C/C(C1C=CC=CC=1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 310
- Topological Polar Surface Area: 17.1
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194472-2g |
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
1663469-44-0 | 98% | 2g |
¥8747 | 2023-04-15 | |
A2B Chem LLC | AJ25678-1g |
(2E)-3-(3-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
1663469-44-0 | 95+% | 1g |
$628.00 | 2024-04-20 | |
A2B Chem LLC | AJ25678-2g |
(2E)-3-(3-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
1663469-44-0 | 95+% | 2g |
$830.00 | 2024-04-20 | |
A2B Chem LLC | AJ25678-50g |
(2E)-3-(3-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
1663469-44-0 | 95+% | 50g |
$2855.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194472-10g |
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
1663469-44-0 | 98% | 10g |
¥16368 | 2023-04-15 | |
A2B Chem LLC | AJ25678-25g |
(2E)-3-(3-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
1663469-44-0 | 95+% | 25g |
$1944.00 | 2024-04-20 | |
A2B Chem LLC | AJ25678-10g |
(2E)-3-(3-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
1663469-44-0 | 95+% | 10g |
$1337.00 | 2024-04-20 | |
A2B Chem LLC | AJ25678-100g |
(2E)-3-(3-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
1663469-44-0 | 95+% | 100g |
$4037.00 | 2024-04-20 | |
abcr | AB421991-1g |
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one; . |
1663469-44-0 | 1g |
€339.20 | 2024-08-03 | ||
A2B Chem LLC | AJ25678-5g |
(2E)-3-(3-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
1663469-44-0 | 95+% | 5g |
$1134.00 | 2024-04-20 |
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one Related Literature
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
Additional information on (2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
Chemical Compound CAS No. 1663469-44-0: (2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
The compound with CAS No. 1663469-44-0, known as (2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, is a significant molecule in the field of organic chemistry. This compound belongs to the class of α,β-unsaturated ketones, which are widely studied due to their versatile reactivity and applications in various industries. The structure of this compound features a conjugated enone system, making it highly reactive towards nucleophilic additions and other electrophilic reactions.
Recent studies have highlighted the potential of (2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one in the pharmaceutical industry. Researchers have explored its ability to act as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. The presence of a chlorine atom at the meta position of the phenyl ring introduces unique electronic properties, enhancing the compound's reactivity and making it a valuable intermediate in drug design.
In addition to its pharmaceutical applications, this compound has shown promise in the agricultural sector. Its ability to function as a plant growth regulator has been extensively studied, with recent findings suggesting that it can enhance crop yield under stress conditions such as drought or salinity. The conjugated enone system plays a crucial role in these biological activities, enabling the molecule to interact with various cellular pathways.
The synthesis of (2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one involves a multi-step process that typically includes Friedel-Crafts acylation followed by elimination reactions. Recent advancements in green chemistry have led to more efficient and environmentally friendly methods for its production, reducing the environmental footprint associated with traditional synthesis routes.
From a structural perspective, the molecule's aromatic rings contribute significantly to its stability and reactivity. The meta-chlorophenyl group imparts electron-withdrawing effects, while the para-methyl group introduces electron-donating properties. This balance of electronic effects makes the compound highly versatile in various chemical transformations.
Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the molecule's π-electron system is highly delocalized, facilitating its participation in conjugate additions and other pericyclic reactions. These findings have been instrumental in guiding experimental efforts to optimize its use in organic synthesis.
In conclusion, (2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a versatile compound with significant potential across multiple industries. Its unique structure, reactivity, and biological activity make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in modern chemistry.
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